molecular formula C12H11F3N4O B1416835 N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine CAS No. 1019075-45-6

N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine

Cat. No.: B1416835
CAS No.: 1019075-45-6
M. Wt: 284.24 g/mol
InChI Key: BCPJIJAWQBVCDI-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine (CAS No: 1019075-45-6) is a synthetic compound marketed for medicinal applications by EOS Med Chem . Structurally, it features a pyrazole core substituted with a 5-(trifluoromethyl)pyridin-2-yl group at position 1, a methyl group at position 5, and an ethylidene-hydroxylamine moiety at position 4.

Properties

IUPAC Name

(NE)-N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O/c1-7(18-20)10-6-17-19(8(10)2)11-4-3-9(5-16-11)12(13,14)15/h3-6,20H,1-2H3/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPJIJAWQBVCDI-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)/C(=N/O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C12H11F3N4OC_{12}H_{11}F_{3}N_{4}O and a molecular weight of 284.24 g/mol. Its structure includes a hydroxylamine functional group linked to a pyrazole and pyridine moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. Inhibitors of this enzyme are crucial in treating neurological disorders such as Parkinson's disease by increasing the levels of neurotransmitters like dopamine .
  • Antibacterial Activity : Similar compounds with pyrazole and pyridine structures have demonstrated significant antibacterial properties against various pathogens. For instance, derivatives have shown effectiveness against virulent phytopathogenic bacteria, suggesting that N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine may possess similar activities .
  • Potential Antioxidant Properties : Hydroxylamines are known for their ability to scavenge free radicals, which may contribute to their antioxidant capabilities. This property is essential in mitigating oxidative stress-related diseases.

Table 1: Biological Activity Overview

Activity TypeTarget/ActivityReference
MAO-B InhibitionSelective inhibition
AntibacterialEffective against Xac, Psa
AntioxidantFree radical scavengingGeneral knowledge

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • MAO-B Inhibition Study : A series of pyrazole derivatives were tested for MAO-B inhibition, with some compounds showing high selectivity and potency (29-56 nM). This suggests that modifications in the pyrazole structure can enhance inhibitory activity, potentially applicable to N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine .
  • Antibacterial Efficacy : Research on related pyrazole derivatives indicated significant antibacterial activity with EC50 values ranging from 5.44 μg/mL to over 50 μg/mL against various bacterial strains. Such findings highlight the potential for developing new antibacterial agents based on this compound's structure .
  • Antioxidant Studies : Hydroxylamines have been studied for their ability to reduce oxidative stress in cellular models, indicating that compounds like N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine could be beneficial in therapeutic contexts addressing oxidative damage.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound exhibits notable antimicrobial activity. Research indicates that derivatives of pyrazoles, including those with trifluoromethyl groups, can inhibit the growth of various bacterial strains. A study highlighted the effectiveness of similar compounds against drug-resistant bacteria, which poses a major global health challenge .

Cancer Research
Compounds featuring pyrazole scaffolds have been investigated for their anticancer properties. For instance, certain substituted pyrazoles were found to act as effective inhibitors of specific tumor cell lines, demonstrating potential for development into cancer therapeutics . The unique structural features of N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine may enhance its efficacy in targeting cancer cells.

Agrochemical Applications

Pesticide Development
The incorporation of trifluoromethyl groups in organic compounds has been well-documented to improve biological activity in agrochemicals. Research has shown that compounds with similar structures can act as effective pesticides, providing a basis for developing new agrochemical agents . The specific application of N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine in pest control remains an area ripe for exploration.

Material Science

Polymer Chemistry
The hydroxylamine functional group is known for its reactivity and can be utilized in polymer synthesis. Compounds like N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine may serve as intermediates in the preparation of polymers with enhanced properties such as improved thermal stability and mechanical strength .

  • Antimicrobial Efficacy Study
    A recent study evaluated various pyrazole derivatives against multi-drug resistant bacterial strains. The results indicated that compounds with trifluoromethyl substitutions displayed enhanced antibacterial activity compared to their non-substituted counterparts .
  • Cancer Cell Line Inhibition
    Research on substituted pyrazoles revealed that certain analogs could inhibit the proliferation of cancer cell lines effectively. The study emphasized the importance of structural variations in enhancing biological activity and suggested pathways for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-(5-Methyl-2-Thienyl)-N′-[(1E)-1-(4-Pyridinyl)Ethylidene]-1H-Pyrazole-3-Carbohydrazide

This analog (CAS details unspecified) shares a pyrazole backbone but differs in substituents:

  • Position 3 : A 5-methylthiophen-2-yl group replaces the trifluoromethylpyridinyl moiety.
  • Functional Group : A carbohydrazide (-CONHNH2) replaces the hydroxylamine (-NHOH) group .

Structural and Functional Implications

Property Target Compound Analog
Core Structure 1H-pyrazole 1H-pyrazole
Position 1 Subst. 5-(Trifluoromethyl)pyridin-2-yl None (unsubstituted)
Position 3 Subst. Methyl group at pyrazole C5 5-Methylthiophen-2-yl
Functional Group Ethylidene-hydroxylamine Carbohydrazide
Medicinal Use Explicitly stated (drug discovery) Not specified
  • Reactivity : The hydroxylamine group may act as a nucleophile or participate in redox reactions, whereas the carbohydrazide could form hydrazone linkages, altering metabolic stability .
  • Biological Targets : Neither compound’s specific targets are detailed in the evidence, but the structural variations suggest divergent binding affinities.

Research Findings and Limitations

Available Data Gaps

  • Pharmacokinetics/Dynamics: No comparative ADME (absorption, distribution, metabolism, excretion) data are provided in the evidence.
  • Biological Activity : While the target compound is marketed for medicinal use, its efficacy or toxicity profile remains undocumented in peer-reviewed sources .

Methodological Considerations

Structural characterization of such compounds likely employs X-ray crystallography or NMR, with software like SHELX historically used for small-molecule refinement .

Preparation Methods

Synthetic Approaches to Pyrazole Derivatives as Precursors

Formylation of Pyrazoles via Vilsmeier–Haack Reagent

The Vilsmeier–Haack (V–H) reagent, a combination of DMF and POCl₃, is a prominent reagent used for formylation of heterocycles, especially pyrazoles. This method introduces formyl groups at specific positions, facilitating subsequent derivatization into hydroxylamine derivatives.

  • Mechanism : The process involves the formation of an iminium ion from DMF and POCl₃, which then electrophilically attacks the pyrazole ring, typically at the 4-position, leading to the formation of a formyl pyrazole intermediate. This is followed by hydrolysis to afford the formylated product.

  • Conditions : Reactions are generally performed at low temperatures (0–55°C) to control regioselectivity and minimize side reactions. Refluxing is employed to drive the reaction to completion, with reaction times ranging from 30 minutes to several hours depending on the substrate.

  • Yields : Optimized protocols have achieved yields up to 90%, notably when increasing POCl₃ equivalents from 2 to 10, which enhances the electrophilic formylation efficiency.

Microwave-Assisted Synthesis

Recent advancements include microwave irradiation, which significantly reduces reaction times and can improve yields.

  • Example : Microwave-assisted formylation of pyrazoles with POCl₃ in DMF at 60°C for 10 minutes has demonstrated comparable or superior yields relative to conventional heating, with enhanced reaction rates.

Substituted Hydrazone Pathways

Hydrazone intermediates derived from substituted hydrazines and aldehydes are key precursors for formyl pyrazoles.

  • Methodology : Hydrazones are reacted with Vilsmeier reagents under cold conditions, followed by heating to induce cyclization and formylation, producing pyrazole derivatives with functional groups suitable for further modifications.

  • Yields : These protocols often yield high conversion rates (70–90%) and are adaptable to various substituents, including methyl, phenyl, and halogen groups.

Specific Synthesis of N-(1-Substituted-ethylidene)hydroxylamines

Hydroxylamine Formation via Condensation

The target compound, N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine, can be synthesized through condensation of formylated pyrazole intermediates with hydroxylamine derivatives.

  • Procedure : The formyl pyrazole is reacted with hydroxylamine hydrochloride in pyridine or ethanol under reflux, facilitating nucleophilic attack at the aldehyde carbon, forming the corresponding oxime (hydroxylamine derivative).

  • Reaction Conditions : Typically, refluxing at 80–120°C for 1–3 hours ensures complete conversion, with the reaction monitored via TLC or NMR.

  • Purification : The crude product is purified through recrystallization or chromatography, yielding high-purity hydroxylamine derivatives.

Alternative Pathways

  • Use of Hydroxylamine O-sulfonic acid : This reagent can be employed to enhance selectivity and yield in hydroxylamine formation, especially for sensitive substrates.

  • Oxidative Cyclization : In some approaches, oxidative conditions are applied post-condensation to cyclize and stabilize the hydroxylamine moiety within the heterocyclic framework.

Innovations and Optimization in Preparation Protocols

Parameter Conventional Method Microwave-Assisted Method Optimized Protocols
Reagents DMF, POCl₃ DMF, POCl₃ DMF, POCl₃ (10 equivalents)
Temperature 0–60°C 60°C 0–55°C for formylation; reflux for hydroxyamine formation
Reaction Time 30 min – 6 hours 10–30 min 30 min for formylation; 1–3 hours for hydroxylamine condensation
Yield 60–70% Up to 90% Up to 90% with excess POCl₃ and optimized conditions

Notable Research Findings and Data

  • Enhanced Yields with Excess POCl₃ : Increasing POCl₃ equivalents from 2 to 10 improves formylation efficiency, as demonstrated in the synthesis of pyrazole derivatives with trifluoromethyl and methyl substituents.

  • Microwave Synthesis : Microwave irradiation reduces reaction times by an order of magnitude and can improve yields, making it a valuable tool for rapid synthesis.

  • Hydrazone Pathway : The use of hydrazones derived from substituted hydrazines and aldehydes provides a versatile route to functionalized pyrazoles, which can then be converted into hydroxylamine derivatives through condensation with hydroxylamine hydrochloride.

Q & A

Q. What are the common synthetic routes for preparing N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:
  • Pyrazole Ring Formation : Condensation of hydrazine derivatives with diketones or β-keto esters under acidic conditions.
  • Trifluoromethylpyridine Coupling : Suzuki-Miyaura cross-coupling to introduce the 5-(trifluoromethyl)pyridin-2-yl group, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
  • Ethylidene Hydroxylamine Incorporation : Schiff base formation via refluxing intermediates with hydroxylamine derivatives in ethanol, monitored by TLC for reaction completion .
  • Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol), catalyst loading (0.5–2 mol%), and reaction time (12–24 hours) to improve yields. Purification via recrystallization (chloroform/methanol) or column chromatography (silica gel, 5% MeOH/DCM) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are potential ambiguities resolved?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for pyrazole protons (δ 6.5–7.5 ppm) and trifluoromethyl groups (distinct 19F coupling). Ambiguities in proton assignments are resolved using 2D techniques (COSY, HSQC) .
  • IR Spectroscopy : Identify C=N stretches (1600–1650 cm⁻¹) and hydroxylamine N-O bonds (950–1100 cm⁻¹). Overlapping bands are deconvoluted using computational methods (e.g., DFT) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+) and fragment patterns. Isotopic labeling (e.g., deuterated analogs) aids in distinguishing fragmentation pathways .

Advanced Research Questions

Q. How do variations in substituents on the pyridine ring affect the compound's stability and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability but reduce nucleophilic reactivity. Stability studies under accelerated conditions (40°C, 75% RH) show <5% degradation over 30 days .
  • Steric Effects : Bulky substituents (e.g., 2-methylpyridine) hinder coupling reactions, requiring higher catalyst loadings (2 mol% Pd) .
  • Reactivity Modulation : Trifluoromethyl groups increase electrophilicity at the pyridine nitrogen, facilitating nucleophilic substitutions. Kinetic studies (UV-Vis monitoring) quantify reaction rates .

Q. What strategies are employed to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :
  • Multi-Technique Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling to resolve ambiguous NOE correlations or crystal packing effects .
  • Isotopic Labeling : Use deuterated analogs (e.g., 2-Methyl-d3-pyridine) to isolate specific vibrational modes in IR/Raman spectra .
  • Dynamic NMR Experiments : Variable-temperature NMR (VT-NMR) clarifies conformational equilibria (e.g., hindered rotation in ethylidene groups) .

Q. What in vitro assays are suitable for evaluating its biological activity, considering its structural features?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorogenic substrates. IC50 values are calculated via dose-response curves (0.1–100 µM) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-labeled ligands for neurotransmitter receptors) assess affinity (Ki values). Structural analogs with pyridine/imidazole moieties show enhanced binding to CNS targets .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) quantifies membrane permeability via flow cytometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine
Reactant of Route 2
Reactant of Route 2
N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.